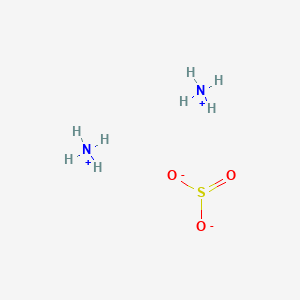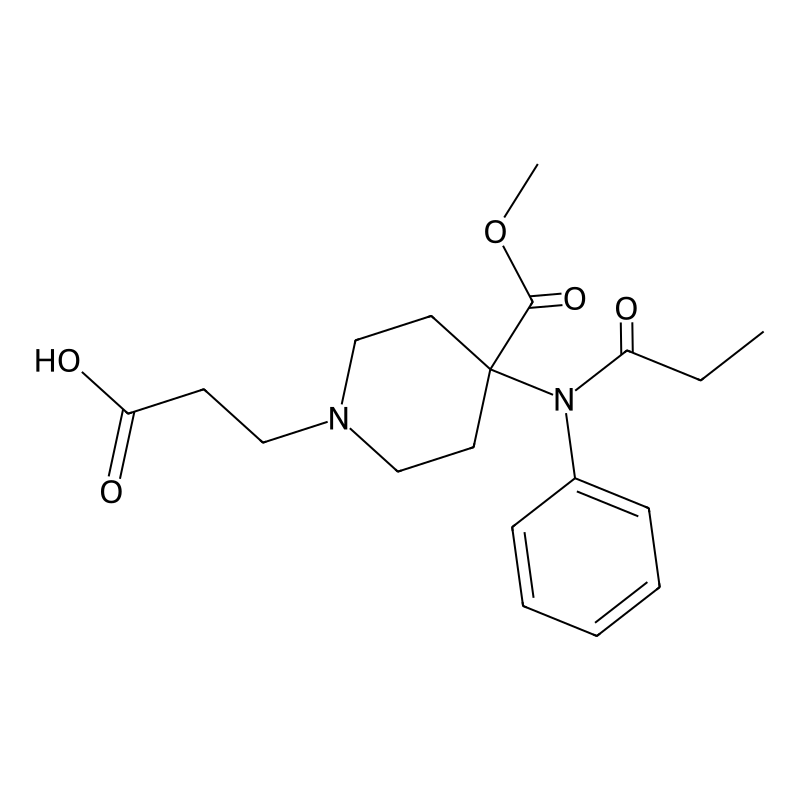1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid
Catalog No.
S6540367
CAS No.
1447944-32-2
M.F
C8H14O3
M. Wt
158.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1447944-32-2
Product Name
1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid
Molecular Formula
C8H14O3
Molecular Weight
158.2
1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the cyclopropane carboxylic acid family. It is also known as MPA-CPA, and its molecular formula is C8H14O3. MPA-CPA has gained attention in the fields of pharmacology, chemistry, and biology for its ability to serve as a core structure for the synthesis of new drugs.
MPA-CPA is a white crystalline powder with a melting point of approximately 70°C. It is soluble in water, ethanol, and dichloromethane, but insoluble in hexane. MPA-CPA is an acid with a pKa value of approximately 3.3.
MPA-CPA can be synthesized by various methods, such as by reacting cyclopropanecarboxylic acid with 2-methoxypropane-2-ol in the presence of a catalyst. The compound can be characterized by different spectroscopic methods such as NMR, IR, and mass spectrometry.
Different analytical methods can be used to detect and quantify MPA-CPA. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods to analyze MPA-CPA in various samples.
MPA-CPA has been found to exhibit various biological activities. It has been identified as an inhibitor of type I and II 17β-hydroxysteroid dehydrogenases (17β-HSDs), which play a significant role in the metabolism of estradiol and testosterone. MPA-CPA has also been shown to possess antitumor activity in different cancer cell lines.
Acute toxicity studies have shown that MPA-CPA has a low toxicity profile. However, the compound's long-term toxicity and safety profiles need further investigation.
MPA-CPA has become an essential building block in medicinal chemistry, where it is used as a core structure to synthesize new drugs with a broad range of pharmacological activities. MPA-CPA derivatives have been synthesized and evaluated for their anticancer, antifungal, and antiviral activities, among other pharmacological activities.
Currently, research on MPA-CPA is ongoing in various fields such as synthetic chemistry, medicinal chemistry, and pharmacology. Different MPA-CPA derivatives have been synthesized and evaluated for their therapeutic potential.
MPA-CPA-derived compounds possess various pharmacological activities, which make them promising candidates for drug development in various fields such as oncology, infectious diseases, and metabolic disorders.
One significant limitation of current research is the lack of comprehensive toxicity and safety data, which is crucial for the development of drugs based on MPA-CPA derivatives. Furthermore, there is a need to explore new synthetic strategies to enhance MPA-CPA's synthetic efficiency and diversify its derivatives' structures.
1. Investigation of the metabolic fate of MPA-CPA in vivo.
2. Development of MPA-CPA derivatives with improved pharmacological properties and reduced toxicity.
3. Discovery of new biological targets for MPA-CPA-derived compounds.
4. Investigation of MPA-CPA as a tool compound for chemical biology studies.
5. Study of the effect of MPA-CPA on different signaling pathways in cancer cells.
6. Exploration of the stereoselective synthesis of MPA-CPA derivatives.
7. Investigation of the effect of MPA-CPA derivatives on viral infection.
8. Evaluation of the potential of MPA-CPA derivatives as antimicrobial agents.
9. Comparison of the pharmacological activities of MPA-CPA derivatives with different bioactive molecules.
2. Development of MPA-CPA derivatives with improved pharmacological properties and reduced toxicity.
3. Discovery of new biological targets for MPA-CPA-derived compounds.
4. Investigation of MPA-CPA as a tool compound for chemical biology studies.
5. Study of the effect of MPA-CPA on different signaling pathways in cancer cells.
6. Exploration of the stereoselective synthesis of MPA-CPA derivatives.
7. Investigation of the effect of MPA-CPA derivatives on viral infection.
8. Evaluation of the potential of MPA-CPA derivatives as antimicrobial agents.
9. Comparison of the pharmacological activities of MPA-CPA derivatives with different bioactive molecules.
Purity
95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Dates
Last modified: 08-25-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








